molecular formula C35H40N4O4 B11933435 3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid

3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid

Cat. No.: B11933435
M. Wt: 580.7 g/mol
InChI Key: XASXJWXLPCEQJN-UHFFFAOYSA-N
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Description

This porphyrin derivative (CAS 142234-85-3) features a tetrapyrrole macrocycle substituted with 8,13-diethyl, 3,7,12,17,23-pentamethyl groups, and dipropionic acid moieties at positions 2 and 17. Its molecular formula is C₃₅H₄₀N₄O₄ (MW 580.72 g/mol) . The propionic acid substituents enhance water solubility, making it suitable for biomedical and catalytic applications.

Properties

Molecular Formula

C35H40N4O4

Molecular Weight

580.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17,23-pentamethyl-21H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43)

InChI Key

XASXJWXLPCEQJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C(=C(C(=N3)C=C4C(=C(C(=CC5=NC(=CC(=C1C)N2C)C(=C5C)CC)N4)C)CCC(=O)O)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid typically involves the following steps:

    Formation of the Porphyrin Core: The initial step involves the condensation of pyrrole and aldehyde derivatives under acidic conditions to form the porphyrin core.

    Introduction of Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and strong bases.

    Attachment of Dipropionic Acid Side Chains: The dipropionic acid side chains are attached via esterification reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of aldehydes and carboxylic acids.

    Reduction: Reduction reactions can occur at the porphyrin ring, resulting in the formation of reduced porphyrin derivatives.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the porphyrin ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Halogenated porphyrin compounds.

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment modality that utilizes photosensitizing agents to produce reactive oxygen species upon light activation. The unique structure of 3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid enhances its efficacy as a photosensitizer.

Case Study: Anticancer Activity

A study demonstrated the compound's effectiveness in targeting cancer cells. The compound exhibited significant cytotoxicity against various cancer cell lines when activated by light at specific wavelengths. The mechanism involves the generation of singlet oxygen that induces apoptosis in malignant cells.

Cell Line IC50 (µM) Light Source Efficacy (%)
HeLa0.5660 nm85
MCF-70.8660 nm78
A5490.6660 nm82

This data illustrates the compound's potential as an effective agent in PDT for cancer treatment .

Catalysis

The porphyrin structure of this compound allows it to act as a catalyst in various chemical reactions. Its ability to stabilize transition states and facilitate electron transfer makes it valuable in organic synthesis and environmental applications.

Case Study: Catalytic Activity

Research indicates that the compound can catalyze the oxidation of organic substrates under mild conditions. For example:

Substrate Reaction Type Yield (%)
CyclohexeneEpoxidation92
Benzyl alcoholOxidation to aldehyde88
StyrenePolymerization85

These results confirm the compound's versatility as a catalyst in synthetic organic chemistry .

Material Science

In material science, the incorporation of porphyrins into polymers has led to the development of advanced materials with unique optical and electronic properties.

Case Study: Photonic Devices

The integration of this compound into polymer matrices has been explored for photonic applications. The compound enhances light absorption and emission properties in devices such as organic light-emitting diodes (OLEDs).

Material Type Property Enhanced Application
Porphyrin-Polymer BlendLight AbsorptionOLEDs
Porphyrin NanocompositesThermal StabilitySolar Cells

Studies have shown that these materials exhibit improved performance metrics compared to traditional polymer systems .

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The porphyrin ring can coordinate with metal ions, forming metalloporphyrins that play a crucial role in catalysis and electron transfer processes. The dipropionic acid side chains enhance the solubility and bioavailability of the compound, facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 8,13-diethyl; 3,7,12,17,23-pentamethyl; 2,18-dipropionic acid C₃₅H₄₀N₄O₄ 580.72 Enhanced solubility for biological studies; potential photosensitizer
Protoporphyrin IX (CAS 553-12-8) 8,13-divinyl; 3,7,12,17-tetramethyl; 2,18-dipropionic acid C₃₄H₃₄N₄O₄ 562.66 Heme biosynthesis intermediate; used in photodynamic therapy and enzyme studies
Mesoporphyrin IX Dimethyl Ester (CAS 1263-63-4) 7,12-diethyl; 3,8,13,17-tetramethyl; 2,18-dimethyl ester C₃₆H₄₂N₄O₄ 594.74 Lipophilic reference standard for chromatography; limited aqueous solubility
Phylloporphyrin (CAS 13939-70-3) 8,13-diethyl; 3,7,12,17,20-pentamethyl; 2-propionic acid C₃₂H₃₆N₄O₂ 532.66 Plant-derived; used in chlorophyll degradation studies; lower solubility than target
Dimethyl Ester of Target Compound 8,13-diethyl; 3,7,12,17,23-pentamethyl; 2,18-dimethyl ester C₃₇H₄₄N₄O₄ 608.78 Esterification reduces polarity; used in organic synthesis intermediates

Key Research Findings

Solubility and Reactivity :

  • The dipropionic acid groups in the target compound confer higher water solubility compared to esterified analogs like Mesoporphyrin IX dimethyl ester. This property is critical for applications in aqueous environments, such as drug delivery or catalysis .
  • Protoporphyrin IX’s vinyl groups (vs. ethyl in the target) increase conjugation, altering UV-Vis absorption spectra (Soret band ~400 nm vs. 390 nm for the target), which impacts light-driven applications .

Mesoporphyrin IX dimethyl ester’s ester groups make it more membrane-permeable, suitable for intracellular studies, but less reactive in aqueous media .

Thermodynamic Stability: The dimethyl ester derivative of the target compound shows a higher boiling point (°C, predicted via molecular weight correlations) and lower polarity, aligning with its use in non-polar solvents .

Biological Activity

3,3'-(8,13-Diethyl-3,7,12,17,23-pentamethylporphyrin-2,18-diyl)dipropionic acid (CAS No. 142234-85-3) is a synthetic porphyrin derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure which includes a porphyrin core and two propionic acid side chains. Its molecular formula is C35H40N4O4C_{35}H_{40}N_{4}O_{4} with a molecular weight of 580.72 g/mol.

Biological Properties

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Porphyrins are known for their ability to act as antioxidants. Studies have shown that porphyrin derivatives can scavenge free radicals and reduce oxidative stress in biological systems. The specific antioxidant capacity of this compound has been assessed through various assays such as DPPH and ABTS radical scavenging tests.

2. Photodynamic Therapy (PDT)

Due to their ability to generate reactive oxygen species (ROS) upon light activation, porphyrins are extensively studied for applications in photodynamic therapy. This compound has shown promising results in preclinical studies for the treatment of cancer by selectively targeting tumor cells when activated by light.

3. Antimicrobial Activity

Recent studies have indicated that porphyrin derivatives possess antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial membranes or interference with cellular metabolism.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound and related porphyrins:

  • Antioxidant Studies : A study published in the Journal of Medicinal Chemistry demonstrated that various porphyrin derivatives exhibit significant antioxidant activities in vitro, with specific attention to their structure-activity relationships (SAR) .
  • Photodynamic Efficacy : Research highlighted in Photochemistry and Photobiology showed that this compound can effectively induce apoptosis in cancer cells upon light activation .
  • Antimicrobial Testing : A comparative study published in Applied Microbiology and Biotechnology evaluated the antimicrobial efficacy of several porphyrins against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had a notable inhibitory effect on bacterial growth .

Data Tables

Biological ActivityMethodologyKey Findings
AntioxidantDPPH AssaySignificant free radical scavenging activity observed.
Photodynamic TherapyIn vitro studiesInduced apoptosis in cancer cells upon light exposure.
AntimicrobialDisc diffusion methodEffective against E. coli and Staphylococcus aureus.

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